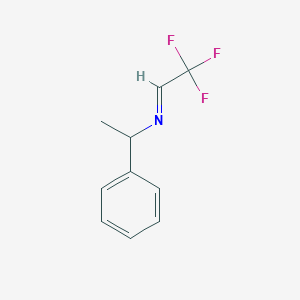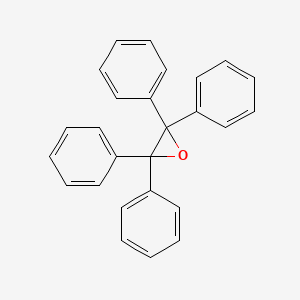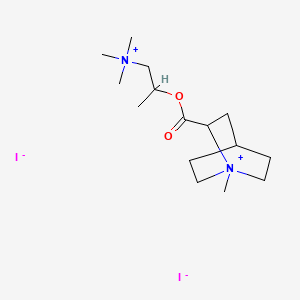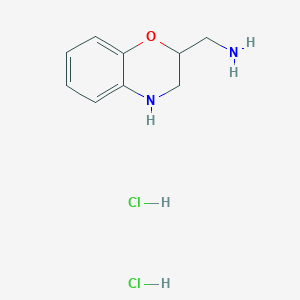
Cyclol methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclol methacrylate is a chemical compound with the molecular formula C12H16O2. It is a derivative of methacrylic acid and is known for its unique structure, which includes a bicyclic ring system. This compound is used in various applications, particularly in the field of polymer chemistry, due to its ability to form stable polymers with desirable properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclol methacrylate can be synthesized through several methods. One common approach involves the reaction of arylacetyl chloride with sodium methacrylate in the presence of a phase transfer catalyst such as triethylbenzylammonium chloride and sodium iodide. The reaction is typically carried out in acetonitrile as the solvent .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclol methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Substitution Reactions: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, often using initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Polymers: The primary products of polymerization reactions.
Substituted Derivatives: Formed through substitution reactions, these derivatives can have various functional groups attached to the methacrylate backbone.
Applications De Recherche Scientifique
Cyclol methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers with specific properties.
Medicine: Investigated for its potential use in creating biocompatible materials for implants and prosthetics.
Mécanisme D'action
The mechanism by which cyclol methacrylate exerts its effects is primarily through its ability to polymerize and form stable networks. The molecular targets and pathways involved include:
Radical Polymerization: Initiated by free radicals, leading to the formation of long polymer chains.
Comparaison Avec Des Composés Similaires
Cyclol methacrylate can be compared with other methacrylate derivatives, such as:
Methyl Methacrylate: A simpler methacrylate compound used in the production of polymethyl methacrylate (PMMA).
Cyclohexyl Methacrylate: Similar in structure but with a cyclohexyl group instead of the bicyclic ring system.
Uniqueness
This compound’s unique bicyclic structure provides it with distinct properties, such as enhanced rigidity and the ability to form highly cross-linked polymers. This makes it particularly valuable in applications requiring materials with high mechanical strength and chemical resistance .
Conclusion
This compound is a versatile compound with significant applications in various fields, from polymer chemistry to biomedical engineering. Its unique structure and properties make it a valuable material for developing advanced materials with specific functionalities.
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H16O2/c1-8(2)12(13)14-7-11-6-9-3-4-10(11)5-9/h3-4,9-11H,1,5-7H2,2H3/t9-,10+,11?/m0/s1 |
Clé InChI |
NYOZFCHGWPIBJO-MTULOOOASA-N |
SMILES isomérique |
CC(=C)C(=O)OCC1C[C@@H]2C[C@H]1C=C2 |
SMILES canonique |
CC(=C)C(=O)OCC1CC2CC1C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


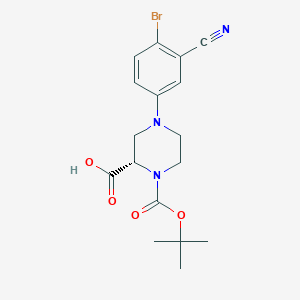
![2-[(3-chloro-4-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13731641.png)

![4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B13731652.png)

![N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide](/img/structure/B13731660.png)
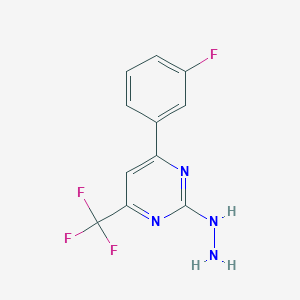
![Tricyclo[4.1.0.01,3]heptane](/img/structure/B13731672.png)


